molecular formula C17H19NO2 B5697351 N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide

N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide

Cat. No. B5697351
M. Wt: 269.34 g/mol
InChI Key: XIWXYVRULAIRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide, also known as Fasoracetam, is a nootropic drug that has gained significant attention in recent years due to its potential therapeutic benefits. Fasoracetam belongs to the racetam family of drugs, which are known for their cognitive-enhancing effects.

Mechanism of Action

N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide works by modulating the activity of several neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. This compound also increases the density of metabotropic glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the density of GABA receptors and enhances GABA release, which can lead to a decrease in anxiety and an increase in relaxation. This compound also increases the density of metabotropic glutamate receptors, which can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has a relatively low toxicity profile and is well-tolerated in humans. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential use in treating cognitive impairment associated with aging. Another area of interest is its potential use in treating psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to determine the long-term effects of this compound use and its safety profile.
Conclusion:
This compound is a nootropic drug that has gained significant attention in recent years due to its potential therapeutic benefits. It works by modulating the activity of several neurotransmitters in the brain and has been shown to improve cognitive function and memory. While there are some limitations to its use in lab experiments, this compound has several potential applications in the field of neuroscience and warrants further research.

Synthesis Methods

N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzylamine with 4-methylbenzoyl chloride to form 4-methoxybenzyl-4-methylbenzoate. The second step involves the reduction of the ester group using lithium aluminum hydride to form 4-methoxybenzyl-4-methylbenzyl alcohol. The final step involves the reaction of the alcohol with acetic anhydride to form this compound.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic benefits. It has been shown to improve cognitive function, particularly in individuals with cognitive impairment. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and anxiety disorders.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-3-5-14(6-4-13)11-17(19)18-12-15-7-9-16(20-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWXYVRULAIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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